REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[CH3:7].C([Li])CCC.CN([CH:16]=[O:17])C.[Cl-].[NH4+]>C1COCC1.C(O)(=O)C>[CH3:1][C:2]1[N:3]=[C:4]([CH:16]=[O:17])[S:5][C:6]=1[CH3:7] |f:3.4|
|
Name
|
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CSC1C
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at −78° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
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The resulting mixture was stirred for 2.5 hours
|
Duration
|
2.5 h
|
Type
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TEMPERATURE
|
Details
|
to raise to −60° C
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
EXTRACTION
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Details
|
The resulting solution was extracted with diethyl ether and ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phase were dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography (silica gel, PE/EA, 1/0 to 7/3)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(SC1C)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |